4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO and its molecular weight is 269.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis, Crystal Structure, and Bioactivity
- A novel compound related to 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride was synthesized and characterized. Its crystal structure was analyzed, showing a nonplanar molecule with a chair conformation in the piperidine ring. The compound displayed broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Antimicrobial Activity and Molecular Structure
- Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via a Knoevenagel condensation reaction involving piperidine, was studied for its crystal structure and antimicrobial activity (Ajay Kumar Kariyappa et al., 2016).
Molecular and Crystal Structures Influencing Conformations
- The molecular and crystal structures of certain piperidine derivatives were determined. These compounds showed significant conformational flexibility and the ability to form extensive hydrogen-bonded networks, influencing their molecular packing in crystals (L. Kuleshova & V. Khrustalev, 2000).
Pharmacological Research
Acetylcholinesterase Inhibition
- A derivative of this compound showed potent inhibition of acetylcholinesterase, indicating potential as an antidementia agent. The compound was also selective towards acetylcholinesterase over butyrylcholinesterase (H. Sugimoto et al., 1990).
Anticancer Agent Synthesis and Evaluation
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents. Some derivatives showed strong anticancer activity compared to doxorubicin, a standard reference (A. Rehman et al., 2018).
Novel Cytotoxic and Anticancer Agents
- Piperidine derivatives synthesized displayed significant cytotoxicity towards various human tumors, revealing a new class of cytotoxic agents (J. Dimmock et al., 1998).
Properties
IUPAC Name |
4-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-2-4-15(5-3-13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYQWOWQEVOFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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